Benzyl chlorooxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chlorooxalate can be synthesized through the reaction of oxalyl chloride with benzyl alcohol. The general procedure involves cooling oxalyl chloride to 0°C and adding anhydrous benzyl alcohol dropwise. The reaction mixture is then warmed to room temperature and stirred for a specified period. The resulting mixture is analyzed by nuclear magnetic resonance spectroscopy to confirm the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash column chromatography over silica gel are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl chlorooxalate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Coupling Reactions: It can be used in reductive coupling reactions with alkyl bromides, facilitated by nickel catalysis, to form C–C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Reductive Coupling: Nickel catalysts and alkyl bromides are used under reductive conditions to achieve coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzyl oxalates can be formed.
Coupling Products: The major products are benzyl derivatives with functionalized alkyl groups at the benzylic position.
Scientific Research Applications
Benzyl chlorooxalate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl chlorooxalate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chlorooxoacetate moiety is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Benzyl oxalyl chloride
- Benzyl oxalochloridate
- Benzyl 2-chloro-2-oxoacetate
Comparison: Benzyl chlorooxalate is unique due to its specific reactivity and the presence of both a benzyl group and a chlorooxoacetate moiety. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, its ability to participate in reductive coupling reactions with alkyl bromides sets it apart from other benzyl derivatives .
Properties
IUPAC Name |
benzyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZSRQSUXWJLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452133 | |
Record name | benzyl chlorooxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35249-73-1 | |
Record name | benzyl chlorooxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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